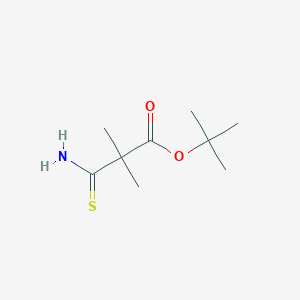
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is a chemical compound with the molecular formula C9H17NO2S . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H17NO2S . This indicates that the compound contains nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique
Environmental Occurrence and Toxicity
Research has extensively documented the environmental presence and potential toxic effects of synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl derivatives. These compounds are found in various environmental matrices and have been linked to hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating the environmental behaviors of novel high molecular weight SPAs and their toxicity effects (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
Several studies focus on the biodegradation and environmental fate of compounds like MTBE, illustrating microbial capabilities to decompose such substances under specific conditions. The effectiveness of biodegradation processes highlights the potential for bioaugmentation and biostimulation strategies in the remediation of contaminated sites (Fiorenza & Rifai, 2003; Davis & Erickson, 2004).
Catalysis and Synthesis
Research into catalytic processes, including non-enzymatic kinetic resolution, has advanced, providing high enantioselectivity and yield for both products and recovered starting materials. These studies underscore the importance of developing chiral catalysts for asymmetric reactions, relevant to compounds with tert-butyl groups (Pellissier, 2011).
Health and Environmental Risk Assessments
Comprehensive reviews and reassessments of compounds like MTBE regarding their cancer potency and modes of action (MOA) have been conducted. These assessments generally support the view that such compounds, under typical exposure conditions, do not pose significant cancer risks to humans, highlighting the importance of considering MOAs and toxicokinetic data in risk evaluations (Bogen & Heilman, 2015).
Propriétés
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(4,5)6(10)13/h1-5H3,(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRIIYWBBDXAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
propylamine](/img/structure/B1381508.png)
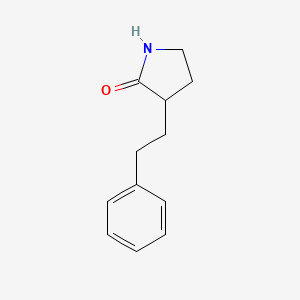
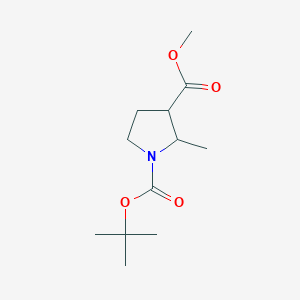
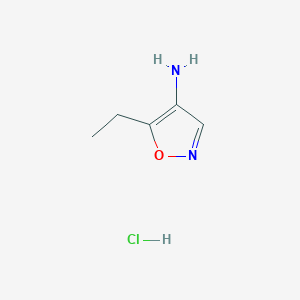


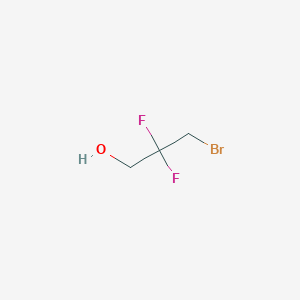
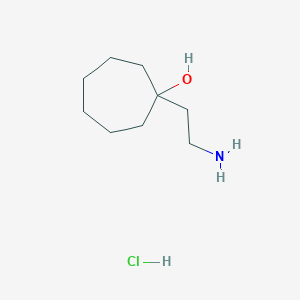
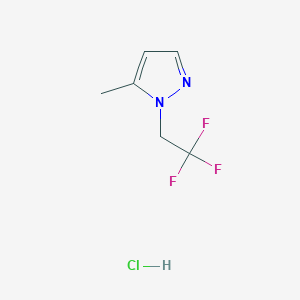
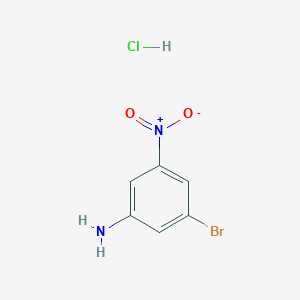
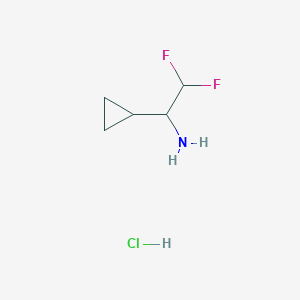
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)


